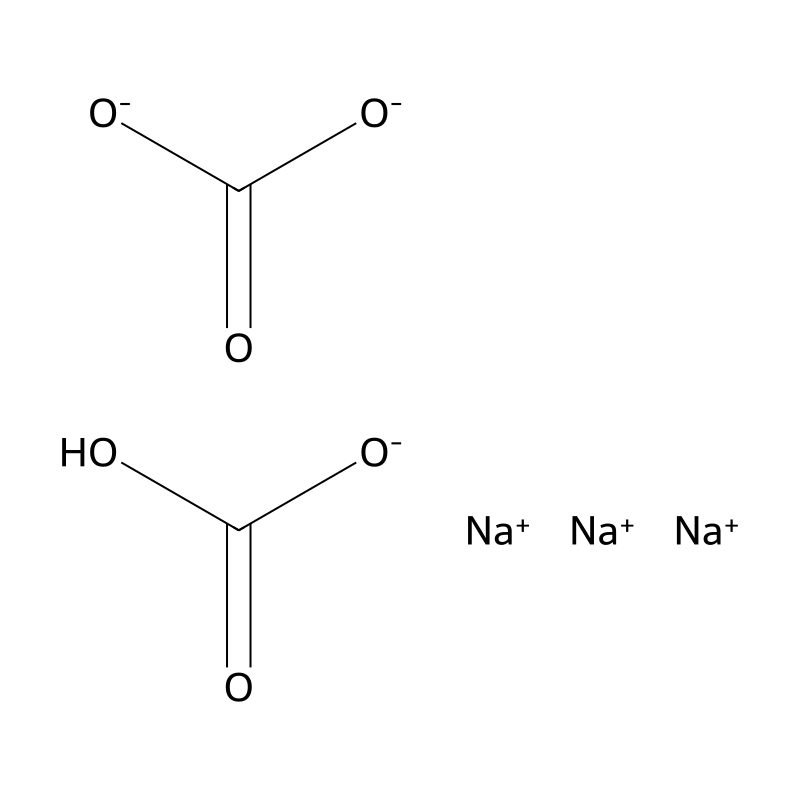Sodium sesquicarbonate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Soluble in wate
Canonical SMILES
Buffering Capacity
One key application of sodium sesquicarbonate is its ability to act as a buffer. A buffer solution helps maintain a stable pH within a certain range. Sodium sesquicarbonate functions in a mildly alkaline range (around pH 9.9 for a 10% solution) [1]. This makes it useful for experiments requiring a consistent, slightly alkaline environment.
Here's a source for this information: [1] Safety Assessment of Sodium Sesquicarbonate, Sodium Bicarbonate, and Sodium Carbonate as Used in Cosmetics
Moderating Irritancy
Due to the presence of sodium bicarbonate in its structure, sodium sesquicarbonate offers a milder alkalinity compared to pure sodium carbonate [1]. This property can be advantageous in research settings where strong alkalinity might be undesirable or potentially damaging to biological samples.
You can find this information in the same source as above: [1] Safety Assessment of Sodium Sesquicarbonate, Sodium Bicarbonate, and Sodium Carbonate as Used in Cosmetics
Sodium sesquicarbonate, systematically known as trisodium hydrogendicarbonate, has the chemical formula . It is a double salt composed of sodium bicarbonate and sodium carbonate, typically represented as . This compound is characterized by its needle-like crystal structure and is often found in nature as the mineral trona, which contains two moles of water per mole of sodium sesquicarbonate. The compound is recognized for its utility in various applications, including food processing and conservation efforts .
- Decomposition Reaction:
When heated, sodium sesquicarbonate decomposes into sodium carbonate and carbon dioxide:This reaction is facilitated by the presence of carbon dioxide, which can inhibit further decomposition . - Formation of Wegscheiders Salt:
Under specific conditions, sodium sesquicarbonate can also react with sodium carbonate to form Wegscheiders salt:This reaction highlights the compound's role in forming complex salts under varying conditions of temperature and pressure .
Sodium sesquicarbonate exhibits low toxicity and is generally recognized as safe for use in food products. It does not induce mutagenicity in mammalian cells or bacteria, as shown by various studies including Ames tests. Additionally, it has been utilized in the conservation of copper artifacts, particularly in preventing "bronze disease," a corrosion process that affects copper alloys . The compound acts to neutralize harmful chlorides that contribute to corrosion, thus preserving historical artifacts.
Sodium sesquicarbonate can be synthesized through several methods:
- Natural Extraction:
The primary source of sodium sesquicarbonate is trona ore, which is mined and processed to extract the compound. - Wet Calcining Process:
Trona can be converted into sodium carbonate through wet calcining at high temperatures (around 1200 °C). This process involves heating trona in the presence of water to facilitate the decomposition reactions mentioned earlier . - Chemical Reaction:
Sodium bicarbonate can be reacted with sodium carbonate under controlled conditions to produce sodium sesquicarbonate directly .
Sodium sesquicarbonate has a wide range of applications:
- Food Industry: Used as a food additive (E500(iii)) and a leavening agent.
- Water Treatment: Acts as an alkalinity source for pools and water softening processes by precipitating hardness minerals.
- Cleaning Products: Serves as a phosphate-free alternative to trisodium phosphate in heavy-duty cleaning applications.
- Artifact Conservation: Employed in preserving copper artifacts from corrosion due to saline environments .
Sodium sesquicarbonate shares similarities with several other sodium compounds, including:
| Compound Name | Chemical Formula | Unique Characteristics |
|---|---|---|
| Sodium Bicarbonate | NaHCO₃ | Commonly known as baking soda; widely used in cooking |
| Sodium Carbonate | Na₂CO₃ | Known as soda ash; used in glass manufacturing |
| Wegscheiders Salt | Na₂CO₃·3NaHCO₃ | Forms under specific conditions; used in various chemical processes |
| Trona | Na₂CO₃·NaHCO₃·2H₂O | Natural mineral source of sodium sesquicarbonate |
The uniqueness of sodium sesquicarbonate lies in its dual functionality as both a bicarbonate and carbonate source, allowing it to serve diverse roles in industrial, culinary, and conservation contexts while maintaining lower toxicity compared to some alternatives like borax .
Physical Description
Color/Form
White, needle-shaped crystals
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Density
Melting Point
UNII
Associated Chemicals
Wikipedia
Use Classification
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives
Food Additives -> ACIDITY_REGULATOR; -> JECFA Functional Classes
Cosmetics -> Buffering; Bulking; Cleansing
Methods of Manufacturing
RECRYSTALLIZATION OF MINERAL TRONA; PARTIAL CARBONATION OF SODIUM CARBONATE FOLLOWED BY CRYSTALLIZATION, CENTRIFUGATION & DRYING
Produced on a large scale from sodium carbonate and a slight excess of sodium bicarbonate.
General Manufacturing Information
Trona ore, a naturally occurring impure sodium sesquicarbonate
Underground room-and-pillar mining, using conventional and continuous mining, is the primary method of mining Wyoming trona ore.
Wyoming trona resources are being depleted at the rate of about 15 million tons per year (8.3 million tons of soda ash.
Analytic Laboratory Methods
OSW Method No. 7770 Sodium (Atomic Absorption, Direct Aspiration). Flame atomic absorption spectrometry (FLAA) Detection Limit = 0.0020 mg/L /Sodium/
USGS Method No. I1735-S, -W Sodium, Atmoic Absorption Spectrometric, Direct. Flame atomic absorption spectrometry (FLAA) Detection Limit = 10 mg/kg in soil, 0.010 mg/L in water; See also Method Numbers I3736, I5473, and I5474 /Sodium/
NIOSH Method 7300, Elements (ICP), issued 2-15-84. Inductively Coupled Argon Plasma, Atomic Emission Spectroscopy, detection limit = 2.5 to 1,000 ug per sample /Sodium/
Studies on the assay of carbonate or bicarbonate in phramaceutical preparations by ion chromatography /Bicarbonate/








